molecular formula C10H20N2O2 B2717189 (R)-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate CAS No. 346691-01-8

(R)-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate

Cat. No. B2717189
CAS RN: 346691-01-8
M. Wt: 200.282
InChI Key: ZAAYKTCDODPVPD-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidines and related compounds has been extensively studied. For instance, an efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . Additionally, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .


Chemical Reactions Analysis

Pyrrolidines can undergo a variety of chemical reactions. For example, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Also, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate can generate the corresponding carbamates in good yields .

Scientific Research Applications

Synthesis and Chemical Properties

(R)-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate is involved in the synthesis of complex molecules, highlighting its utility as a building block in medicinal chemistry and organic synthesis. Geng Min (2010) developed an efficient process for synthesizing important drug intermediates, including tert-butyl pyrrolidin-3-ylmethylcarbamate, from itaconic acid ester. This process is noted for its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).

Biological Activities

Research into the biological activities of related compounds, such as those involving carbamate functionalities, underscores the potential therapeutic applications of this compound and its derivatives. For example, studies on the antiarrhythmic and hypotensive activities of novel ureas and carbamates have been conducted, which provides insight into the pharmacological potential of structurally similar compounds (E. Chalina, L. Chakarova, D. Staneva, 1998).

Mechanism of Action

Carbamates

are organic compounds derived from carbamic acid and have a variety of uses in fields such as medicine, agriculture, and biochemistry. They often act by inhibiting enzymes, which can lead to various physiological effects .

Pyrrolidines

are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms. Pyrrolidine derivatives are found in many natural and synthetic compounds with a wide range of biological activities .

properties

IUPAC Name

tert-butyl N-[(3R)-1-methylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAYKTCDODPVPD-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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